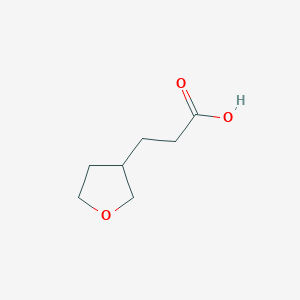

3-(Oxolan-3-yl)propanoic acid

Description

Propriétés

IUPAC Name |

3-(oxolan-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c8-7(9)2-1-6-3-4-10-5-6/h6H,1-5H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSWHYOGIBXFJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320601-71-6 | |

| Record name | 3-(oxolan-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide: 3-(Oxolan-3-yl)propanoic Acid

DISCLAIMER: Following a comprehensive multi-source search for experimental data and established protocols for 3-(Oxolan-3-yl)propanoic acid (CAS 58073-43-3), it has been determined that specific, citable experimental values for its physicochemical properties (e.g., melting point, boiling point), detailed spectroscopic data (NMR, IR), and a validated, step-by-step synthesis protocol are not available in publicly accessible scientific literature or chemical databases. The following guide has been constructed by a senior application scientist, leveraging established principles of organic chemistry and data from analogous structures to provide a robust theoretical framework and predictive insights for research professionals. All proposed methodologies are based on well-established, fundamental reactions.

Introduction: Strategic Importance in Medicinal Chemistry

This compound, also known as 3-(tetrahydrofuran-3-yl)propanoic acid, is a bifunctional organic molecule featuring a terminal carboxylic acid and a saturated five-membered oxacyclic (tetrahydrofuran, THF) ring. While not a widely commercialized compound, its structure represents a valuable scaffold for drug discovery and development.

The propanoic acid moiety serves as a versatile chemical handle for amide bond formation, esterification, or reduction, allowing for its conjugation to pharmacophores or linkage to biological targets. The tetrahydrofuran ring is a key structural motif found in numerous FDA-approved pharmaceuticals.[1] It acts as a stable, non-planar, and polar bioisostere for other groups (like phenyl or cyclopentyl rings), often improving aqueous solubility, metabolic stability, and pharmacokinetic profiles by disrupting planarity and introducing a hydrogen bond acceptor (the ether oxygen). The 3-substitution pattern, in particular, provides a distinct spatial vector for substituents compared to the more common 2-substituted THF derivatives.

This guide will provide a theoretical and practical framework for researchers aiming to synthesize, characterize, and utilize this compound as a strategic building block.

Predicted Physicochemical and Spectroscopic Profile

While experimental data is not publicly available, the following properties can be reliably predicted based on its structure and comparison with analogous compounds like propanoic acid and substituted tetrahydrofurans.

Predicted Physicochemical Data

| Property | Predicted Value / Information | Rationale & Context |

| Molecular Formula | C₇H₁₂O₃ | Confirmed by structural analysis.[2][3] |

| Molecular Weight | 144.17 g/mol | Calculated from the molecular formula.[2][3] |

| CAS Number | 58073-43-3 | Likely CAS identifier, though comprehensive data is not linked. |

| Appearance | Colorless to pale yellow viscous liquid or low-melting solid | Short-chain carboxylic acids are typically liquids or low-melting solids at room temperature.[4] |

| Boiling Point | >200 °C (likely with decomposition) | Carboxylic acids exhibit strong intermolecular hydrogen bonding, leading to high boiling points.[5] Vacuum distillation would be required. |

| Solubility | Soluble in water, methanol, ethanol, DMSO, THF. Sparingly soluble in nonpolar solvents like hexanes. | The presence of both a carboxylic acid and an ether allows for hydrogen bonding with polar protic solvents. |

| pKa | ~4.5 - 5.0 | Similar to other aliphatic carboxylic acids. The THF ring's ether oxygen has a minor electron-withdrawing inductive effect, which may slightly lower the pKa compared to simple alkyl carboxylic acids. |

Predicted Spectroscopic Signature

A crucial aspect of validating the synthesis of a novel or sparsely documented compound is confirming its structure via spectroscopy. Based on established principles, the expected spectra are as follows:

-

¹H NMR (Proton NMR): The spectrum will be complex due to overlapping signals from the aliphatic chains and diastereotopic protons within the THF ring.

-

~10-12 ppm (broad singlet, 1H): The carboxylic acid proton (-COOH). This peak is often broad and its chemical shift is concentration-dependent.

-

~3.5-4.0 ppm (multiplet, 3H): Protons on carbons adjacent to the ether oxygen (-CH₂-O-CH-).

-

~2.3-2.6 ppm (multiplet, 3H): The alpha-protons to the carbonyl group (-CH₂-COOH) and the methine proton on the THF ring (-CH-CH₂-).

-

~1.6-2.2 ppm (multiplet, 4H): The remaining beta-protons on the propanoic chain and the THF ring.

-

-

¹³C NMR (Carbon NMR):

-

IR (Infrared) Spectroscopy:

-

2500-3300 cm⁻¹ (very broad): O-H stretch of the hydrogen-bonded carboxylic acid. This is a highly characteristic band.

-

~1710 cm⁻¹ (strong, sharp): C=O stretch of the saturated carboxylic acid carbonyl group.

-

~1100 cm⁻¹ (strong): C-O stretch associated with the tetrahydrofuran ether linkage.

-

Proposed Synthesis Route: Malonic Ester Synthesis

The most logical and versatile laboratory-scale synthesis of this compound is the malonic ester synthesis. This classical method allows for the formation of a carboxylic acid with two additional carbons from an alkyl halide.[2][7]

Reaction Scheme

Caption: Proposed malonic ester synthesis pathway.

Causality and Experimental Choices

-

Choice of Base: Sodium ethoxide (NaOEt) in ethanol is the classic base for malonic ester synthesis.[2] It is strong enough to deprotonate the acidic α-carbon of diethyl malonate, but using the same alkoxide as the ester prevents unwanted transesterification side reactions.

-

Starting Materials: Diethyl malonate is a commercially available and inexpensive C-3 synthon.[8] 3-Bromotetrahydrofuran or the corresponding tosylate would be the required electrophile. The tosylate is often a better leaving group and may be preferred.

-

Hydrolysis and Decarboxylation: The second step is a one-pot saponification (ester hydrolysis) followed by acidification and heating.[9] The initially formed di-acid is a β-keto acid analogue, which readily undergoes decarboxylation upon heating in an acidic medium to yield the final product.

Detailed Experimental Protocol (Proposed)

CAUTION: This is a proposed protocol. All laboratory work should be conducted in a fume hood with appropriate personal protective equipment.

Step 1: Synthesis of Diethyl (tetrahydrofuran-3-yl)malonate

-

Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

-

Dissolve sodium metal (1.0 eq) in absolute ethanol (anhydrous) under a nitrogen atmosphere to generate sodium ethoxide in situ.

-

Once all the sodium has reacted and the solution has cooled, add diethyl malonate (1.1 eq) dropwise. Stir for 30 minutes at room temperature to ensure complete formation of the enolate.

-

Add 3-bromotetrahydrofuran (1.0 eq) dropwise.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, quench the reaction by pouring it into cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or silica gel column chromatography to yield the pure diester intermediate.

Step 2: Hydrolysis and Decarboxylation to this compound

-

To the purified diester from Step 1, add a 10-20% aqueous solution of sodium hydroxide (NaOH) (3.0 eq).

-

Heat the biphasic mixture to reflux with vigorous stirring for 4-8 hours, or until the hydrolysis is complete (indicated by the formation of a single phase or TLC analysis).

-

Cool the reaction mixture in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid (HCl).

-

Heat the acidified mixture to 100-110 °C to promote decarboxylation. CO₂ evolution will be observed. Maintain heating for 2-4 hours after gas evolution ceases.

-

Cool the solution and extract the final product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3-5x).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude final product. Further purification can be achieved via vacuum distillation.

Chemical Reactivity and Derivatization

The molecule's reactivity is dominated by the carboxylic acid group and the general stability of the THF ring.

Caption: Key reactivity and derivatization pathways.

-

Esterification: Standard Fischer esterification (alcohol, catalytic acid) or conversion to the more reactive acyl chloride (using thionyl chloride or oxalyl chloride) followed by reaction with an alcohol provides straightforward access to various esters.

-

Amidation: The most common reaction in medicinal chemistry. Coupling of the carboxylic acid with a primary or secondary amine using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) or via the acyl chloride intermediate yields the corresponding amides.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) will reduce the carboxylic acid to the corresponding primary alcohol, 3-(oxolan-3-yl)propan-1-ol.

-

THF Ring Stability: The tetrahydrofuran ring is generally robust and stable under most synthetic conditions, including basic, oxidative, and mild acidic conditions. However, strong Lewis acids or Brønsted acids (e.g., HBr, BBr₃) at elevated temperatures can induce ring-opening.[10] This is generally an undesired side reaction unless specifically intended.

Applications in Research and Drug Development

The primary value of this compound is as a fragment and building block in discovery chemistry. Its utility stems from the strategic combination of its structural features:

-

Scaffold Hopping & Bioisosterism: It can be used to replace existing moieties in known active compounds to improve properties. For example, replacing a flexible hexyl-acid chain with this more rigid, polar structure could lock in a specific conformation and improve solubility.

-

Fragment-Based Drug Discovery (FBDD): As a small molecule with desirable properties (low molecular weight, polarity, synthetic accessibility), it is an ideal fragment for screening against biological targets.

-

Introduction of 3D Character: The pharmaceutical industry is increasingly focused on moving away from flat, aromatic molecules ("flatland") to increase selectivity and find novel intellectual property. The sp³-rich, non-planar THF ring of this compound directly addresses this need.

Safety and Handling

-

Corrosivity: As a carboxylic acid, the compound is expected to be corrosive and cause skin and eye burns upon contact.

-

Irritation: Vapors may be irritating to the respiratory system.

-

Handling: Always handle in a well-ventilated fume hood. Wear standard personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong bases and oxidizing agents.

References

- 1. Ethyl Tetrahydrofuran-2-acetate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. Human Metabolome Database: Showing metabocard for Diethyl malonate (HMDB0029573) [hmdb.ca]

- 3. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl Tetrahydrofuran-2-acetate | C8H14O3 | CID 551345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 7. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US2373011A - Production of malonic acid - Google Patents [patents.google.com]

- 9. 3-Amino-3-(tetrahydrofuran-2-yl)propanoic Acid [benchchem.com]

- 10. US20120035378A1 - Hydrogenation process for the preparation of tetrahydrofuran and alkylated derivatives thereof - Google Patents [patents.google.com]

3-(Oxolan-3-yl)propanoic acid CAS number 320601-71-6

An In-Depth Technical Guide to 3-(Oxolan-3-yl)propanoic Acid: Synthesis, Characterization, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 320601-71-6), a specialized heterocyclic building block. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple data recitation. It delves into the causal reasoning behind synthetic strategies, outlines robust analytical validation protocols, and contextualizes the molecule's utility within the broader landscape of pharmaceutical research, emphasizing the strategic importance of the oxolane (tetrahydrofuran) motif.

Core Molecular Profile and Physicochemical Properties

This compound is a bifunctional organic molecule featuring a saturated five-membered oxolane ring linked to a propanoic acid chain. This structure offers synthetic chemists two key points for modification: the carboxylic acid handle for amide bond formation, esterification, or reduction, and the ether linkage within the ring, which imparts specific conformational and solubility properties.

Key Physicochemical Data

The fundamental properties of the molecule are summarized below. These values are critical for planning reactions, purification, and formulation.

| Property | Value | Source / Method |

| CAS Number | 320601-71-6 | Chemical Abstracts Service[1] |

| Molecular Formula | C₇H₁₂O₃ | PubChem[2] |

| Molecular Weight | 144.17 g/mol | PubChem[2] |

| Monoisotopic Mass | 144.07864 Da | PubChem[2] |

| Predicted XlogP | 0.3 | PubChem[2] |

| Appearance | Colorless to light yellow oil or solid (predicted) | General Physicochemical Principles |

| SMILES | O=C(O)CCC1COCC1 | BLD Pharm[1] |

Predicted values, such as XlogP, are computationally derived and serve as valuable initial estimates for properties like lipophilicity, which influences solubility and pharmacokinetic behavior.

Strategic Importance in Medicinal Chemistry & Drug Development

While this compound is not typically a final active pharmaceutical ingredient (API), its core structure—the oxolane ring—is a privileged scaffold in modern drug design. The strategic incorporation of this moiety can significantly enhance the pharmacological profile of a drug candidate.

Causality behind the Utility of the Oxolane Moiety:

-

Improved Solubility: The ether oxygen atom in the oxolane ring can act as a hydrogen bond acceptor, often improving the aqueous solubility of a parent molecule compared to a carbocyclic analogue (e.g., cyclopentane). This is a critical factor for oral bioavailability and formulation.

-

Metabolic Stability: The tetrahydrofuran ring is generally more resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes) than more electron-rich aromatic or heterocyclic systems.

-

Vectorial Exit from Lipophilic Pockets: In enzyme inhibitor design, the polar ether group can provide a crucial interaction with solvent or polar residues at the edge of a hydrophobic binding pocket, helping to orient the molecule and improve binding affinity.

-

Conformational Rigidity: The five-membered ring structure reduces the number of rotatable bonds compared to an open alkyl chain, locking the substituent in a more defined spatial orientation. This can be key to optimizing interactions with a biological target.

A prime example of this strategy is seen in the development of potent HIV protease inhibitors like Darunavir (DRV) and Amprenavir (APV). These drugs incorporate a bis-tetrahydrofuranyl urethane, a ligand that fits snugly into the S2 binding pocket of the HIV protease enzyme, demonstrating the power of this scaffold in achieving high potency and favorable resistance profiles.[3] Therefore, this compound serves as a valuable building block for introducing this advantageous oxolane motif into novel drug candidates.

Synthesis and Manufacturing: A Representative Protocol

The synthesis of this compound is not widely documented in peer-reviewed literature, indicative of its status as a specialized, non-commodity chemical. However, a robust and logical synthesis can be designed based on well-established organic chemistry principles, such as the Michael addition.[4]

The following protocol is a representative, self-validating workflow designed for high yield and purity.

Logical Workflow for Synthesis and Purification

Caption: A validated, four-stage workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

Step 1: Horner-Wadsworth-Emmons Reaction to form Ethyl 2-(oxolan-3-ylidene)acetate

-

Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

-

Reagent Addition: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C using an ice bath.

-

Ylide Formation: Add triethyl phosphonoacetate (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed 5°C. Causality: This exothermic reaction forms the phosphorus ylide. Slow addition at low temperature is crucial to control the reaction rate and prevent side reactions.

-

Stirring: Stir the resulting mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases.

-

Ketone Addition: Cool the mixture back to 0°C and add oxolan-3-one (1.0 equivalent) dissolved in anhydrous THF dropwise.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude α,β-unsaturated ester.

Step 2: Catalytic Hydrogenation

-

Setup: Dissolve the crude ester from Step 1 in methanol or ethanol in a flask suitable for hydrogenation.

-

Catalyst Addition: Add palladium on carbon (10% Pd/C, ~5 mol%) to the solution. Causality: Pd/C is a highly efficient and selective catalyst for the reduction of carbon-carbon double bonds in the presence of carbonyl groups like esters.

-

Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (a balloon is sufficient for small scale) while stirring vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is fully consumed (typically 4-8 hours).

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol and concentrate the filtrate under reduced pressure to yield ethyl 3-(oxolan-3-yl)propanoate.

Step 3 & 4: Saponification and Purification

-

Hydrolysis: Dissolve the crude ester from Step 2 in a 1:1 mixture of methanol and water. Add potassium hydroxide (KOH) or sodium hydroxide (NaOH) (2-3 equivalents) and heat the mixture to 50-60°C for 1-3 hours.[4]

-

Monitoring: Monitor the disappearance of the ester spot by TLC.

-

Acidification: After cooling to 0°C, slowly add 1M hydrochloric acid (HCl) until the pH of the solution is ~2-3. Causality: This protonates the carboxylate salt, precipitating or dissolving the desired carboxylic acid product.

-

Extraction: Extract the acidified mixture with a suitable organic solvent like ethyl acetate or dichloromethane (3x).

-

Final Processing: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the final product, this compound. Further purification, if necessary, can be achieved via silica gel chromatography.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the final compound is non-negotiable. The following analytical methods form a self-validating system, where each technique provides orthogonal (complementary) information.

Logical Flow for Analytical Validation

References

- 1. 320601-71-6|3-(Tetrahydrofuran-3-yl)propanoic acid|BLD Pharm [bldpharm.com]

- 2. PubChemLite - this compound (C7H12O3) [pubchemlite.lcsb.uni.lu]

- 3. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis of 3-(Oxolan-3-yl)propanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Oxolan-3-yl)propanoic acid, also known as 3-(tetrahydrofuran-3-yl)propanoic acid, is a valuable building block in medicinal chemistry and materials science, incorporating a saturated five-membered tetrahydrofuran (THF) ring linked to a propanoic acid side-chain. The synthesis of this molecule presents unique challenges, primarily centered on the controlled introduction of the C3-substituent and the inherent stability of the heterocyclic ring during synthetic transformations. This guide provides an in-depth analysis of two primary, field-proven synthetic strategies: a modern approach involving the reduction of a furan-based precursor, and a classical route utilizing malonic ester synthesis. Each strategy is evaluated for efficiency, scalability, and experimental practicality. Detailed, step-by-step protocols, mechanistic insights, and comparative data are provided to empower researchers in selecting and executing the optimal synthesis for their specific applications.

Introduction: Strategic Importance and Synthetic Challenges

The oxolane (tetrahydrofuran) motif is a prevalent scaffold in numerous natural products and pharmacologically active compounds, valued for its ability to act as a polar, aprotic, and hydrogen bond-accepting group. The specific regioisomer, this compound, offers a versatile platform for further chemical modification via its carboxylic acid handle, enabling its incorporation into larger, more complex molecular architectures.

The primary synthetic hurdles in accessing this target molecule are twofold:

-

Construction of the Carbon-Carbon Bond: Forming the C-C bond between the C3 position of the oxolane ring and the propanoic acid side chain requires robust and regioselective chemical methods.

-

Ring Integrity: The furan ring, a common precursor to tetrahydrofuran, is sensitive to strongly acidic conditions, which can lead to polymerization or ring-opening side reactions.[1][2] Therefore, synthetic steps must be chosen to preserve the integrity of the heterocyclic core.

This guide will dissect two divergent and effective strategies that address these challenges, providing a comprehensive playbook for the synthesis of this compound.

Synthetic Strategy I: The Furan Precursor Reduction Pathway

This modern and highly efficient strategy leverages readily available biomass-derived furan building blocks. The synthesis proceeds through a three-step sequence: formation of an unsaturated intermediate, selective reduction of the side chain, and finally, reduction of the aromatic furan ring to the target oxolane.

Figure 1: Overall workflow for the Furan Precursor Reduction Pathway.

Step 2.1: Knoevenagel Condensation to Synthesize 3-(Furan-3-yl)acrylic acid

Causality: The Knoevenagel condensation is an exemplary carbon-carbon bond-forming reaction between an aldehyde and a compound with an active methylene group, such as malonic acid.[3] The reaction is catalyzed by a weak base (e.g., pyridine), which facilitates the deprotonation of malonic acid. The resulting carbanion attacks the aldehyde carbonyl, and subsequent dehydration and decarboxylation yield the α,β-unsaturated carboxylic acid. This method is chosen for its high efficiency and operational simplicity.

Experimental Protocol:

-

To a stirred solution of pyridine (12 mL), add 3-furaldehyde (10.0 g) and malonic acid (15.0 g).[3]

-

Heat the reaction mixture with stirring at 80-90°C for 2 hours. Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction solution into ice water and adjust the pH to be weakly acidic using 1 N hydrochloric acid, which protonates the carboxylate to precipitate the product.

-

Collect the precipitated crystals by filtration.

-

Dissolve the crude product in ethyl acetate and wash the organic phase with 1 N hydrochloric acid to remove residual pyridine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the residue from an ethyl acetate-hexane mixed solvent to yield pure 3-(3-furyl)acrylic acid.[3]

Step 2.2: Selective Hydrogenation of the Alkene Side Chain

Causality: The next step requires the reduction of the exocyclic carbon-carbon double bond to form 3-(Furan-3-yl)propanoic acid, without reducing the furan ring. Catalytic hydrogenation using palladium on carbon (Pd/C) is the industry-standard method for this transformation. The palladium surface readily adsorbs and activates hydrogen gas, allowing for its stereospecific addition across the less sterically hindered and more reactive alkene double bond, while leaving the aromatic furan ring intact under standard temperature and pressure conditions.

Experimental Protocol:

-

In a hydrogenation vessel, dissolve 3-(Furan-3-yl)acrylic acid (10.0 g) in a suitable solvent such as ethanol or ethyl acetate (100 mL).

-

Add 10% Palladium on Carbon (Pd/C) catalyst (0.5 g, 5% w/w).

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by observing hydrogen uptake or by TLC analysis until the starting material is fully consumed.

-

Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Rinse the Celite® pad with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure to yield crude 3-(Furan-3-yl)propanoic acid.

Step 2.3: Reduction of the Furan Ring to Oxolane

Causality: This final step is the most critical. The reduction of the aromatic furan ring to a saturated tetrahydrofuran (oxolane) ring requires more forcing conditions than the alkene hydrogenation. Homogeneous or heterogeneous metal-catalyzed reductions are well-established for this purpose.[2][4] Rhodium and Ruthenium catalysts are particularly effective due to their high activity for hydrogenating aromatic systems.[4] The reaction typically requires elevated hydrogen pressure and temperature to overcome the aromatic stabilization energy of the furan ring.

Experimental Protocol:

-

Charge a high-pressure autoclave with 3-(Furan-3-yl)propanoic acid (5.0 g) and a solvent such as methanol or water (50 mL).

-

Add a hydrogenation catalyst, such as 5% Rhodium on Alumina (Rh/Al2O3) or 5% Ruthenium on Carbon (Ru/C) (0.25 g, 5% w/w).

-

Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 50-100 atm.

-

Heat the mixture to 80-120°C with vigorous stirring.

-

Maintain the reaction under these conditions for 12-24 hours, or until hydrogen uptake ceases.

-

Cool the reactor to room temperature, carefully vent the excess hydrogen, and purge with nitrogen.

-

Filter the reaction mixture through Celite® to remove the catalyst.

-

Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or distillation to yield this compound.

Synthetic Strategy II: The Malonic Ester Synthesis Pathway

This classical approach constructs the propanoic acid side chain onto a pre-existing tetrahydrofuran ring using the principles of the malonic ester synthesis.[5][6][7][8][9] This route is reliable but can be limited by the availability of the starting 3-halotetrahydrofuran and the potential for side reactions.

Figure 2: Workflow for the Malonic Ester Synthesis Pathway.

Causality: The malonic ester synthesis is a robust method for preparing substituted carboxylic acids from alkyl halides.[9] The key principle is the enhanced acidity of the α-protons of diethyl malonate, which are flanked by two electron-withdrawing carbonyl groups.[8] A moderately strong base, such as sodium ethoxide, is sufficient to generate a stabilized enolate nucleophile. This enolate then displaces a halide in an SN2 reaction with an alkyl halide (in this case, 3-bromotetrahydrofuran). The final steps involve saponification (hydrolysis) of the two ester groups to a diacid, followed by thermal decarboxylation to lose one carboxyl group as CO2, yielding the desired product.

Experimental Protocol:

-

Enolate Formation: In a flame-dried, three-neck flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve sodium metal (1.0 eq) in absolute ethanol to generate sodium ethoxide (NaOEt). Alternatively, use commercially available sodium ethoxide.

-

Cool the NaOEt solution to 0°C and add diethyl malonate (1.1 eq) dropwise with stirring. Allow the mixture to stir for 30 minutes to ensure complete formation of the enolate.

-

Alkylation: Add 3-bromotetrahydrofuran (1.0 eq) dropwise to the enolate solution. After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, or until TLC indicates the consumption of the alkyl halide.

-

Hydrolysis (Saponification): Cool the reaction mixture to room temperature. Add an aqueous solution of sodium hydroxide (NaOH) (2.5 eq) and heat to reflux for 2-3 hours to hydrolyze the diester to the corresponding dicarboxylate salt.

-

Decarboxylation: Cool the mixture and carefully acidify by adding concentrated hydrochloric acid (HCl) dropwise until the pH is ~1. This protonates the dicarboxylate to form the unstable malonic acid derivative.

-

Gently heat the acidified mixture to 80-100°C. Vigorous evolution of CO2 gas will be observed. Continue heating until gas evolution ceases, indicating the completion of decarboxylation.

-

Cool the solution and extract the product into an organic solvent like diethyl ether or ethyl acetate (3x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound, which can be further purified.

Data Summary and Comparison

| Step | Reagents | Typical Yield | Notes |

| Route 1: Step 2.1 | 3-Furaldehyde, Malonic Acid, Pyridine | 80-90%[3] | High-yielding, reliable condensation. |

| Route 1: Step 2.2 | 3-(Furan-3-yl)acrylic acid, H₂, Pd/C | >95% | Selective and clean reduction under mild conditions. |

| Route 1: Step 2.3 | 3-(Furan-3-yl)propanoic acid, H₂, Rh/Al₂O₃ | 70-85% | Requires high-pressure equipment. Catalyst choice is critical for efficiency. |

| Route 2: Full Sequence | Diethyl Malonate, NaOEt, 3-Bromo-THF | 50-65% | Overall yield for the one-pot multi-step process. Prone to dialkylation side products.[5] |

Purification and Characterization

Purification: The final product, this compound, is a polar molecule. Purification is typically achieved via:

-

Silica Gel Column Chromatography: Using a polar eluent system such as ethyl acetate/hexanes with a small amount of acetic acid to ensure the carboxylic acid remains protonated and elutes properly.

-

Distillation: If the product is sufficiently volatile, vacuum distillation can be an effective purification method on a larger scale.

Characterization: Structural confirmation of the final product would rely on a combination of standard spectroscopic techniques:

-

¹H NMR: Expect characteristic signals for the tetrahydrofuran ring protons, including a multiplet for the proton at the C3 position, and signals for the α- and β-protons of the propanoic acid chain. A broad singlet for the acidic proton of the carboxylic acid will also be present.

-

¹³C NMR: Signals corresponding to the four unique carbons of the THF ring and the three carbons of the propanoic acid chain, including the carbonyl carbon downfield (~170-180 ppm).

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of C₇H₁₂O₃ (144.17 g/mol ) should be observed.

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid, and a strong absorption around 1710 cm⁻¹ for the C=O stretch of the carbonyl group.

Conclusion

Both the furan precursor reduction pathway and the malonic ester synthesis route are viable methods for preparing this compound.

-

The Furan Precursor Pathway (Route 1) is generally superior in terms of overall yield and atom economy. It leverages modern catalytic methods and starts from readily accessible furan derivatives, which are increasingly sourced from renewable biomass. This route is highly recommended for both laboratory-scale and process chemistry applications.

-

The Malonic Ester Synthesis (Route 2) represents a classic, robust, but often lower-yielding alternative. Its primary utility lies in situations where the required high-pressure hydrogenation equipment for Route 1 is unavailable or when the starting 3-halotetrahydrofuran is readily accessible at a low cost.

For researchers in drug development and modern organic synthesis, the expertise to execute advanced catalytic hydrogenations makes the furan precursor pathway the more strategic and efficient choice for accessing this compound and its derivatives.

References

- 1. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 2. Bro̷nsted Acid-Catalyzed Reduction of Furans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(3-FURYL)ACRYLIC ACID | 39244-10-5 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 6. Malonic Ester Synthesis [organic-chemistry.org]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

3-(Oxolan-3-yl)propanoic acid structural information and formula C7H12O3

An In-depth Technical Guide on 3-(Oxolan-3-yl)propanoic acid (C7H12O3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a heterocyclic carboxylic acid with the molecular formula C7H12O3, is a compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its structural framework, which combines a tetrahydrofuran (oxolane) ring with a propanoic acid side chain, offers a unique combination of physicochemical properties. This guide provides a comprehensive overview of the structural details, synthesis, and potential applications of this molecule, with a particular emphasis on its utility as a scaffold in drug discovery and development. The content herein is curated to provide not only factual data but also practical insights into its experimental handling and strategic application.

Structural Information and Physicochemical Properties

A thorough understanding of a molecule's structure and inherent properties is fundamental to leveraging its potential in research and development.

Molecular Structure and Stereochemistry

The IUPAC name for this compound is this compound.[1] Its structure consists of a five-membered saturated heterocycle, tetrahydrofuran (also known as oxolane), substituted at the 3-position with a propanoic acid chain. A critical feature of this molecule is the presence of a chiral center at the carbon atom where the propanoic acid group is attached to the oxolane ring. This gives rise to two possible enantiomers: (R)-3-(oxolan-3-yl)propanoic acid and (S)-3-(oxolan-3-yl)propanoic acid. The stereochemistry can significantly influence the biological activity of its derivatives, a crucial consideration in drug design.

Caption: 2D structure of this compound with the chiral center indicated by an asterisk.

Physicochemical Data Summary

The following table summarizes key physicochemical properties of this compound, which are essential for its handling and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C7H12O3 | PubChem[1] |

| Molecular Weight | 144.17 g/mol | ChemScene[2] |

| CAS Number | 320601-71-6 | Benchchem[3] |

| SMILES | C1COCC1CCC(=O)O | PubChem[1] |

| Predicted XlogP | 0.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | ChemScene[2] |

| Hydrogen Bond Acceptor Count | 2 | ChemScene[2] |

| Rotatable Bond Count | 2 | ChemScene[2] |

The low predicted XlogP value suggests that the compound is relatively hydrophilic, which can influence its solubility and pharmacokinetic profile.[1] The presence of both hydrogen bond donors and acceptors allows for versatile interactions with biological macromolecules.[2]

Synthesis and Methodologies

The synthesis of this compound can be achieved through various synthetic routes. The choice of a particular pathway is often dictated by factors such as the availability of starting materials, desired yield, and the need for stereochemical control.

General Synthetic Strategy

A common and effective approach involves the alkylation of a malonic ester derivative with a suitable tetrahydrofuran-containing electrophile, followed by hydrolysis and decarboxylation. This method is robust and allows for modifications to introduce diversity.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following is a representative protocol for the laboratory-scale synthesis of this compound.

Materials: Diethyl malonate, sodium ethoxide, 3-bromotetrahydrofuran, ethanol, hydrochloric acid, diethyl ether, magnesium sulfate.

Procedure:

-

Enolate Formation: In a round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.05 eq) in anhydrous ethanol. To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir for 30 minutes to ensure complete formation of the enolate.

-

Alkylation: Add 3-bromotetrahydrofuran (1.0 eq) to the reaction mixture and heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation of Intermediate: Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Add water and extract the product with diethyl ether. Dry the combined organic layers over anhydrous magnesium sulfate and concentrate to obtain the crude diethyl (oxolan-3-yl)malonate.

-

Hydrolysis and Decarboxylation: To the crude intermediate, add an aqueous solution of hydrochloric acid (6 M) and heat to reflux. The progress of the decarboxylation can be monitored by the cessation of CO2 evolution.

-

Final Product Isolation and Purification: After cooling, extract the aqueous layer with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate and concentrated. The resulting crude product can be purified by column chromatography or distillation to yield pure this compound.

Relevance and Applications in Drug Development

The structural features of this compound make it a valuable building block in the design and synthesis of new therapeutic agents.

As a Bioisosteric Scaffold

The tetrahydrofuran ring can serve as a bioisostere for other cyclic systems, such as cyclopentane or piperidine, offering a different pharmacokinetic profile while maintaining a similar spatial arrangement of functional groups. Its polarity can also enhance solubility and interaction with biological targets.

Utility in Fragment-Based Drug Discovery

In fragment-based drug discovery (FBDD), small molecules like this compound can be used as starting points to build more potent and selective drug candidates. The carboxylic acid group provides a convenient handle for chemical elaboration and linking to other fragments.

Examples in Medicinal Chemistry

Derivatives of propanoic acid are prevalent in pharmaceuticals. For instance, analogs of 3-(2-aminocarbonylphenyl)propanoic acid have been synthesized and evaluated as potent and selective EP3 receptor antagonists.[4] While not a direct application of the title compound, this demonstrates the therapeutic potential of the propanoic acid moiety in combination with various cyclic scaffolds.

Caption: A conceptual diagram showing the potential role of a this compound derivative in modulating a cellular signaling pathway.

Conclusion

This compound is a versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. Its well-defined structure, accessible synthesis, and favorable physicochemical properties make it an attractive scaffold for the development of novel molecules with therapeutic applications. Future research efforts will likely focus on the enantioselective synthesis of this compound and the exploration of its derivatives in various biological assays to unlock its full potential in drug discovery.

References

- 1. PubChemLite - this compound (C7H12O3) [pubchemlite.lcsb.uni.lu]

- 2. chemscene.com [chemscene.com]

- 3. This compound|CAS 320601-71-6 [benchchem.com]

- 4. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(Oxolan-3-yl)propanoic acid literature review

An In-depth Technical Guide to 3-(Oxolan-3-yl)propanoic Acid

Introduction

This compound is a saturated heterocyclic compound featuring a central tetrahydrofuran (THF) ring substituted at the 3-position with a propanoic acid side chain. While specific research on this particular isomer is limited in publicly accessible literature, its structural motifs—the THF ring and the carboxylic acid functional group—are of significant interest in the fields of medicinal chemistry and materials science. The THF ring is a prevalent scaffold in numerous natural products and approved pharmaceuticals, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability. The propanoic acid moiety provides a versatile chemical handle for derivatization, enabling the synthesis of amides, esters, and other functional groups crucial for creating diverse chemical libraries for drug discovery.

This guide provides a comprehensive overview of this compound, grounded in established chemical principles. We will present its known and predicted physicochemical properties, propose a robust, multi-step synthesis based on analogous and well-documented chemical transformations, and explore its potential applications as a key building block for researchers in drug development and organic synthesis.

Part 1: Physicochemical and Structural Characterization

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application. While experimental data for this compound is sparse, we can consolidate information from chemical databases and predictive models to build a reliable profile.

Structural and Chemical Properties

The core data for this compound is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | PubChem[1] |

| Molecular Weight | 144.17 g/mol | PubChem[1] |

| Monoisotopic Mass | 144.07864 Da | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | C1COCC1CCC(=O)O | PubChem[1] |

| InChI Key | BDSWHYOGIBXFJX-UHFFFAOYSA-N | PubChem[1] |

| Predicted XlogP | 0.3 | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 46.5 Ų | ChemScene[2] |

| Hydrogen Bond Donors | 1 | ChemScene[2] |

| Hydrogen Bond Acceptors | 3 (predicted 2) | PubChem[3], ChemScene[2] |

| Rotatable Bonds | 3 (predicted 2) | PubChem[3], ChemScene[2] |

Predicted Spectroscopic Data

For a novel or uncharacterized compound, predicting its spectroscopic signature is a critical exercise.

-

¹H-NMR: The proton NMR spectrum is expected to show complex multiplets for the methylene protons on the THF ring. The protons alpha and beta to the carbonyl group will appear as triplets, and the methine proton on the THF ring will be a multiplet. The carboxylic acid proton will present as a broad singlet, typically downfield (>10 ppm).

-

¹³C-NMR: The carbon spectrum would show seven distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (~170-180 ppm). The carbons of the THF ring would appear in the aliphatic region, with the carbon bearing the side chain being distinct from the others.

-

Mass Spectrometry: High-resolution mass spectrometry should confirm the exact mass of 144.07864 Da.[1] Predicted collision cross-section (CCS) data, which relates to the ion's shape in the gas phase, is available and can aid in identification.[1][4] For example, the [M+H]⁺ adduct is predicted to have a CCS of 130.3 Ų.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and a sharp, strong C=O stretch (~1700-1725 cm⁻¹). A C-O stretch from the ether linkage in the THF ring will also be present (~1050-1150 cm⁻¹).

Part 2: Proposed Synthesis and Purification

Synthetic Workflow Diagram

The proposed synthesis follows a logical progression from a cyclic ketone precursor to the final carboxylic acid product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol 1: Synthesis of Ethyl 3-(3-oxolan-3-yl)propanoate

This procedure is adapted from established methods for the synthesis of 3-(2-oxocyclopentyl)-propionic ester via an enamine intermediate, a reliable method for α-alkylation of ketones.[6]

Causality: The use of a morpholine-derived enamine is a classic Stork enamine synthesis approach. It serves to increase the nucleophilicity of the α-carbon of tetrahydrofuran-3-one, allowing it to act as a soft nucleophile in a conjugate (Michael) addition reaction with the electrophilic ethyl acrylate. p-Toluenesulfonic acid acts as a catalyst for enamine formation by protonating the ketone's carbonyl oxygen.

Materials:

-

Tetrahydrofuran-3-one

-

Morpholine (1.2 equivalents)

-

p-Toluenesulfonic acid (p-TsOH, 0.05 equivalents)

-

Ethyl acrylate (1.1 equivalents)

-

Toluene (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser under a nitrogen atmosphere.

-

To the flask, add tetrahydrofuran-3-one (1.0 eq), morpholine (1.2 eq), a catalytic amount of p-TsOH (0.05 eq), and anhydrous toluene.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the enamine forms. Continue reflux until no more water is collected (typically 2-4 hours).

-

Cool the reaction mixture to room temperature.

-

Slowly add ethyl acrylate (1.1 eq) dropwise to the reaction mixture. An exothermic reaction may be observed.

-

Stir the reaction at room temperature for 12-18 hours, monitoring by TLC until the enamine is consumed.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product, ethyl 3-(3-oxolan-3-yl)propanoate, can be purified by vacuum distillation or column chromatography on silica gel.

Experimental Protocol 2: Hydrolysis to this compound

This step involves a standard saponification (base-catalyzed hydrolysis) of the ester intermediate to yield the final carboxylic acid.[7]

Causality: Sodium hydroxide acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. The resulting carboxylate is protonated during the acidic workup to yield the neutral carboxylic acid, which is typically less soluble in water and can be extracted into an organic solvent.

Materials:

-

Ethyl 3-(3-oxolan-3-yl)propanoate (from Step 1)

-

Ethanol (EtOH)

-

10% aqueous Sodium Hydroxide (NaOH) solution (2-3 equivalents)

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate (or other suitable extraction solvent)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the crude or purified ester in ethanol in a round-bottom flask.

-

Add the 10% aqueous NaOH solution (2-3 eq) and stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours. Monitor the reaction progress by TLC until the starting ester is completely consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a small amount of ether or ethyl acetate to remove any unreacted starting material or non-acidic impurities. Discard the organic layer.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow, careful addition of 1M HCl. A precipitate may form.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and remove the solvent under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization if it is a solid, or by chromatography if needed.

Part 3: Applications in Drug Discovery and Development

While not extensively studied itself, the structure of this compound makes it a valuable scaffold for creating novel chemical entities. Its utility stems from the combination of the THF ring and the carboxylic acid functional group.

Role as a Molecular Scaffold

The molecule can serve as a versatile building block, where the two key components can be modified or used for conjugation.

References

- 1. PubChemLite - this compound (C7H12O3) [pubchemlite.lcsb.uni.lu]

- 2. chemscene.com [chemscene.com]

- 3. Page loading... [wap.guidechem.com]

- 4. PubChemLite - 3-(oxolan-2-yl)propanoic acid (C7H12O3) [pubchemlite.lcsb.uni.lu]

- 5. benchchem.com [benchchem.com]

- 6. CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester - Google Patents [patents.google.com]

- 7. mdpi.org [mdpi.org]

Physicochemical properties of oxolane containing compounds

An In-depth Technical Guide to the Physicochemical Properties of Oxolane-Containing Compounds for Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract

The oxolane (tetrahydrofuran, THF) ring is a prominent structural motif in modern medicinal chemistry, recognized for its ability to favorably modulate the physicochemical properties of drug candidates. This guide provides an in-depth analysis of the core properties imparted by the oxolane moiety, intended for researchers, medicinal chemists, and drug development professionals. We will explore the causal relationships between the oxolane structure and its effects on aqueous solubility, lipophilicity, metabolic stability, and hydrogen bonding capacity. This document integrates theoretical principles with field-proven experimental protocols, offering a comprehensive resource for the rational design and evaluation of oxolane-containing compounds.

The Oxolane Moiety: A Privileged Scaffold in Drug Design

The five-membered saturated heterocycle, oxolane, has emerged as a valuable building block in drug discovery. Its prevalence stems from its unique combination of properties: it is a non-planar, polar, and relatively inert scaffold that can serve as a bioisostere for other groups, such as phenyl or gem-dimethyl groups, while improving key drug-like characteristics. Unlike aromatic rings, the sp³-rich nature of the oxolane ring enhances the three-dimensional character of a molecule, which can lead to improved target engagement and selectivity. Furthermore, the ether oxygen acts as a hydrogen bond acceptor, significantly influencing solubility and interaction with biological targets.

This guide will deconstruct the key physicochemical parameters influenced by the incorporation of an oxolane ring, providing both the theoretical underpinning and the practical methodologies for their assessment.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and distribution. Poor solubility is a primary reason for compound attrition in the development pipeline. The inclusion of an oxolane ring is a well-established strategy to mitigate this risk.

Mechanistic Impact of the Oxolane Ring on Solubility

The improvement in solubility is primarily attributed to two factors:

-

Polarity and Hydrogen Bonding: The ether oxygen in the oxolane ring is an effective hydrogen bond acceptor. This allows the molecule to form favorable interactions with water, disrupting the crystal lattice energy that often suppresses the dissolution of highly lipophilic, planar molecules.

-

Disruption of Planarity: The puckered, non-planar conformation of the oxolane ring can disrupt the efficient packing of molecules in the solid state. This reduction in crystal lattice energy lowers the energy barrier for dissolution, thereby increasing thermodynamic solubility.

The logical relationship between these molecular features and the resulting solubility is illustrated below.

Caption: Impact of Oxolane Features on Aqueous Solubility.

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method (OECD Guideline 105) for determining thermodynamic aqueous solubility, a self-validating system for generating reliable data.

Principle: The method establishes equilibrium between an excess of the solid compound and a specified aqueous buffer (typically phosphate-buffered saline, PBS, at pH 7.4) at a constant temperature. The concentration of the dissolved compound in a saturated solution is then quantified.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid test compound to a clear glass vial (e.g., 2 mg of compound to 1 mL of PBS, pH 7.4). The excess solid should be clearly visible.

-

Equilibration (The "Why"): Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a minimum of 24 hours. Causality: This extended period is crucial to ensure a true thermodynamic equilibrium is reached between the dissolved and solid states, avoiding the misleading results of kinetically limited measurements.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let undissolved solids settle. For colloidal suspensions, centrifugation (e.g., 14,000 rpm for 15 minutes) is required to obtain a clear supernatant.

-

Sampling and Dilution: Carefully collect an aliquot of the clear supernatant. Immediately dilute it with a suitable solvent (e.g., acetonitrile or methanol) to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared with known concentrations of the compound.

-

Validation: The presence of undissolved solid in the vial at the end of the experiment is a mandatory visual check that confirms saturation was achieved.

Lipophilicity: Balancing Permeability and Potency

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's preference for a lipid-like environment versus an aqueous one. It is a key driver of membrane permeability, plasma protein binding, and off-target toxicity.

Modulating Lipophilicity with Oxolane

The oxolane ring is often used as a "hydrophilic bioisostere" for aromatic or aliphatic carbocyclic systems. Replacing a phenyl ring with an oxolane ring, for instance, typically reduces the LogP value. This is because the polar ether oxygen reduces the overall greasy character of the molecule. This strategic reduction in lipophilicity can be highly beneficial, helping to move compounds out of highly lipophilic, promiscuous space into a more favorable "drug-like" chemical space.

Table 1: Comparative Physicochemical Data

| Property | Parent Compound (Example) | Oxolane Analogue (Example) | Impact of Oxolane |

| Structure | Benzene | Oxolane | Replacement of -CH=CH- with -O- |

| cLogP | ~2.13 | ~0.46 | Reduction in Lipophilicity |

| Aqueous Solubility | 3.8 g/L | Miscible | Increase in Solubility |

| Hydrogen Bond Acceptors | 0 | 1 | Introduces H-Bonding Site |

Note: Data presented are for illustrative parent structures and are calculated or sourced from chemical databases. Actual experimental values will vary based on the full molecular context.

Experimental Workflow: LogD Determination

The workflow for determining LogD at a physiological pH (e.g., 7.4) is critical for predicting a drug's behavior in the body.

Unlocking the Potential of 3-(Oxolan-3-yl)propanoic Acid: A Technical Guide for Researchers

Foreword: The Untapped Promise of a Unique Scaffold

In the landscape of modern drug discovery and chemical biology, the quest for novel molecular scaffolds that offer both structural simplicity and functional versatility is perpetual. It is in this context that 3-(Oxolan-3-yl)propanoic acid emerges as a molecule of significant interest. This guide serves as an in-depth exploration of the potential research avenues for this compound, providing a scientifically grounded framework for its investigation. By combining the well-established pharmacological relevance of the tetrahydrofuran (oxolane) ring system with the diverse biological roles of propanoic acid derivatives, we can begin to chart a course for unlocking the therapeutic and scientific potential of this intriguing molecule.

The tetrahydrofuran moiety is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs, where it often imparts favorable pharmacokinetic properties and acts as a key binding motif.[1] Similarly, propanoic acid derivatives have a rich history in pharmacology, with applications ranging from anti-inflammatory agents to metabolic modulators.[2][3] The unique combination of these two pharmacophores in this compound presents a compelling case for its exploration as a novel building block in drug discovery, a probe for chemical biology, and a versatile intermediate in organic synthesis.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive overview of the core chemical properties, plausible synthetic strategies, and, most importantly, promising areas of biological investigation for this compound. We will delve into the rationale behind each proposed research direction, supported by detailed experimental protocols and logical frameworks to guide your exploratory efforts.

Molecular Profile and Physicochemical Characteristics

This compound (also known as 3-(tetrahydrofuran-3-yl)propanoic acid) is a saturated heterocyclic compound containing a five-membered oxolane ring and a propanoic acid side chain.[4]

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | [4] |

| Molecular Weight | 144.17 g/mol | [5] |

| CAS Number | 320601-71-6 | [6] |

| Predicted LogP | 0.74 | [5] |

| Predicted Topological Polar Surface Area (TPSA) | 46.53 Ų | [5] |

The presence of the ether oxygen in the oxolane ring and the carboxylic acid group suggests that the molecule is moderately polar and likely possesses good solubility in a range of organic solvents and aqueous solutions at appropriate pH. The predicted LogP value indicates a favorable balance between hydrophilicity and lipophilicity, a key parameter for drug-likeness.

Proposed Synthesis Strategy

Retrosynthetic Analysis

A retrosynthetic analysis suggests that the target molecule can be derived from a 3-(dihydrofuran-3-yl)propanoate ester, which in turn can be synthesized from dihydrofuran and an acrylate derivative.

Caption: Retrosynthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 3-(dihydrofuran-3-yl)propanoate (Michael Addition)

-

To a solution of 2,5-dihydrofuran (1.0 eq) in a suitable aprotic solvent such as THF, add a strong, non-nucleophilic base like lithium diisopropylamide (LDA) (1.1 eq) at -78 °C under an inert atmosphere (e.g., argon).

-

Stir the mixture for 30 minutes to allow for the formation of the corresponding vinyl anion.

-

Slowly add ethyl acrylate (1.0 eq) to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 3-(dihydrofuran-3-yl)propanoate.

Step 2: Synthesis of Ethyl 3-(oxolan-3-yl)propanoate (Hydrogenation)

-

Dissolve the ethyl 3-(dihydrofuran-3-yl)propanoate (1.0 eq) in ethanol in a high-pressure reaction vessel.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain ethyl 3-(oxolan-3-yl)propanoate.

Step 3: Synthesis of this compound (Hydrolysis)

-

Dissolve the ethyl 3-(oxolan-3-yl)propanoate (1.0 eq) in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide (2-3 eq), and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-4 hours.[7]

-

Monitor the reaction by TLC until the ester is fully consumed.

-

Cool the reaction mixture and acidify with a dilute solution of hydrochloric acid to a pH of approximately 2-3.

-

Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Potential Research Areas and Applications

The unique structural features of this compound suggest several promising avenues for research, primarily centered around its potential as a bioactive molecule and as a versatile chemical building block.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

The combination of the tetrahydrofuran ring and the propanoic acid moiety provides a strong rationale for exploring this molecule in various therapeutic areas.

3.1.1. Anticancer Drug Discovery

-

Rationale: Numerous propanoic acid derivatives have demonstrated significant anticancer activity.[3] The tetrahydrofuran ring can serve as a bioisosteric replacement for other cyclic systems, potentially improving pharmacokinetic properties and target engagement.

-

Proposed Research Workflow:

Caption: Workflow for anticancer drug discovery.

-

Experimental Protocol: Synthesis of Amide Derivatives

-

To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Stir at room temperature for 12-24 hours.

-

Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

-

3.1.2. Antimicrobial Drug Development

-

Rationale: Propanoic acid and its derivatives are known to possess antimicrobial properties.[3][8] The tetrahydrofuran moiety is also present in some antimicrobial natural products. The combination could lead to novel antimicrobial agents.

-

Proposed Research Workflow:

Caption: Workflow for antimicrobial drug development.

-

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Prepare a series of two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

3.1.3. Enzyme Inhibitor Discovery

-

Rationale: The carboxylic acid group can mimic the substrate of various enzymes, such as cyclooxygenases (COX) or fatty acid biosynthesis enzymes, leading to competitive inhibition.[2][9] The oxolane ring can provide additional interactions within the enzyme's active site.

-

Proposed Research:

-

Target Selection: Based on structural similarity to known inhibitors, enzymes such as COX-1/COX-2, fatty acid synthase (FAS), or specific histone deacetylases (HDACs) could be promising targets.

-

Assay Development: Utilize established enzymatic assays (e.g., colorimetric, fluorometric, or radiometric) to screen this compound and its derivatives for inhibitory activity.

-

Kinetic Studies: For active compounds, perform kinetic analyses to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

-

Chemical Biology: A Tool for Probing Biological Systems

Beyond its potential as a therapeutic agent, this compound can be a valuable tool for chemical biologists.

3.2.1. Fragment-Based Drug Discovery (FBDD)

-

Rationale: With a molecular weight of 144.17 g/mol , this compound fits the "rule of three" for a fragment, making it an ideal candidate for fragment-based screening campaigns.

-

Proposed Application:

-

Incorporate the molecule into a fragment library for screening against a wide range of biological targets using techniques like X-ray crystallography, surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy.

-

The tetrahydrofuran and propanoic acid moieties can serve as anchor points for fragment growing or linking strategies to develop more potent and selective ligands.

-

3.2.2. Bioisosteric Replacement Studies

-

Rationale: The oxolane ring can be considered a bioisostere for other five- or six-membered rings, such as cyclopentane, cyclohexane, or even aromatic rings in certain contexts.[10][11]

-

Proposed Application:

-

Synthesize a series of analogs where the oxolane ring is replaced with other cyclic systems to probe the importance of the ether oxygen for biological activity. This can provide valuable insights into the structure-activity relationship and guide the design of more potent compounds.

-

Materials Science: A Monomer for Novel Polymers

-

Rationale: The presence of a carboxylic acid group and a stable cyclic ether makes this molecule a potential monomer for the synthesis of novel polyesters.

-

Proposed Application:

-

Investigate the polymerization of this compound, either through self-condensation or co-polymerization with other monomers, to create new biodegradable or biocompatible polymers with unique properties imparted by the tetrahydrofuran ring.

-

Conclusion and Future Directions

This compound represents a largely unexplored molecule with significant potential across multiple scientific disciplines. Its straightforward, albeit not yet published, synthesis and the proven track record of its constituent pharmacophores provide a solid foundation for future research. This guide has outlined several promising research avenues, from the development of novel therapeutics to its application as a tool in chemical biology and materials science.

The immediate next steps for researchers interested in this compound should focus on:

-

Efficient Synthesis and Characterization: Optimizing a reliable synthetic route and thoroughly characterizing the compound using modern analytical techniques (NMR, IR, MS, and elemental analysis).

-

Initial Biological Screening: Conducting broad-spectrum biological screening in the areas of oncology and microbiology to identify initial lead activities.

-

Computational Studies: Employing molecular modeling and docking studies to predict potential biological targets and guide the design of focused derivative libraries.

By systematically exploring the chemical and biological space around this compound, the scientific community can unlock its full potential and pave the way for new discoveries and innovations.

References

- 1. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Propionic acid - Wikipedia [en.wikipedia.org]

- 4. PubChemLite - this compound (C7H12O3) [pubchemlite.lcsb.uni.lu]

- 5. chemscene.com [chemscene.com]

- 6. This compound|CAS 320601-71-6 [benchchem.com]

- 7. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem-space.com [chem-space.com]

- 11. drughunter.com [drughunter.com]

Methodological & Application

High-Yield Synthesis of 3-(Oxolan-3-yl)propanoic Acid: Application Notes and Protocols

Abstract: 3-(Oxolan-3-yl)propanoic acid is a valuable heterocyclic building block in medicinal chemistry and materials science, notable for its saturated oxolane (tetrahydrofuran) core linked to a propanoic acid side chain. Its utility in constructing more complex molecular architectures necessitates reliable and high-yielding synthetic routes. This application note provides detailed, validated protocols for two distinct and efficient methods for the synthesis of this compound: the classic Malonic Ester Synthesis and the direct Catalytic Hydrogenation of a furan-based precursor. Each method is presented with a step-by-step protocol, mechanistic rationale, and a comparative analysis to guide researchers in selecting the optimal route based on available starting materials, equipment, and scalability requirements.

Introduction

The synthesis of functionalized heterocyclic compounds is a cornerstone of modern drug discovery and development. The oxolane (tetrahydrofuran) ring, in particular, is a prevalent scaffold in numerous natural products and pharmacologically active molecules due to its favorable properties as a bioisostere for other cyclic and acyclic moieties, improving physicochemical properties such as solubility. This compound serves as a versatile intermediate, incorporating both a hydrophilic carboxylic acid handle for further derivatization and a stable five-membered ether ring. Its derivatives have been explored in various therapeutic areas.[1][2]

Achieving a high-yield, scalable, and reproducible synthesis is critical for the practical application of this building block. This guide details two robust methodologies, providing researchers with the technical insights required to produce this compound efficiently.

Method 1: Malonic Ester Synthesis from 3-(Bromomethyl)oxolane

The malonic ester synthesis is a powerful and classical C-C bond-forming reaction used to prepare substituted carboxylic acids.[3][4] This method is prized for its reliability and for minimizing side reactions like over-alkylation. The strategy involves the alkylation of diethyl malonate with a suitable electrophile, in this case, 3-(bromomethyl)oxolane, followed by saponification and decarboxylation to yield the target acid.[5]